molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B111864
CAS No.: 1417789-49-1
M. Wt: 212.29 g/mol
InChI Key: TUIAJQPTVCSWOB-DTWKUNHWSA-N
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Description

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a chiral, bicyclic scaffold of significant interest in medicinal chemistry for the synthesis of complex molecules. Its diazabicyclo[4.2.0]octane core is structurally related to the diazabicyclooctane (DBO) class of compounds, which are established as crucial scaffolds in developing serine β-lactamase inhibitors (BLIs) . These inhibitors are vital for overcoming antibiotic resistance in Gram-negative bacteria, as they use a strained urea moiety to covalently inactivate bacterial enzymes that would otherwise destroy β-lactam antibiotics . The stereospecific (1S,6R) configuration and the Boc-protected amine on this scaffold provide a versatile handle for synthetic chemists. It enables precise chemical modifications to explore structure-activity relationships and develop new active pharmaceutical ingredients (APIs) . This compound is primarily valued as a sophisticated building block for constructing potential therapeutics targeting drug-resistant infections and other disease areas. Its application is strictly confined to laboratory research for the development of novel pharmaceutical agents.

Properties

IUPAC Name

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions for Boc Protection

ParameterOptimal ValueImpact on Yield/Purity
Boc₂O equivalence 1.2–1.5 equivalentsEnsures complete acylation
Base DBU (1.0 equiv)Enhances reaction efficiency
Solvent DMF or DCMMaintains substrate solubility
Temperature 0°C to room temperatureMinimizes side reactions

Post-reaction, the Boc-protected intermediate is isolated via extraction with dichloromethane and purified using silica gel chromatography (heptane/ethyl acetate gradient).

Stereochemical Control and Verification

The (1S,6R) configuration is critical for the compound’s biological and chemical properties. Chiral resolution is achieved through:

Chiral High-Performance Liquid Chromatography (HPLC)

  • Column : Chiralpak® IA or IB

  • Mobile phase : Hexane/isopropanol (90:10)

  • Flow rate : 1.0 mL/min

  • Detection : UV at 254 nm

This method resolves enantiomers with >99% enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Coupling constants (JJ) between axial protons (e.g., J=1012 HzJ = 10–12\ \text{Hz}) confirm chair conformation.

  • NOESY : Nuclear Overhauser effect correlations validate spatial proximity of substituents.

Industrial-Scale Production Considerations

Scalable synthesis requires optimization of cost, time, and waste reduction. Continuous flow chemistry has been proposed for:

  • Cyclization : Tubular reactors with immobilized MgO catalysts.

  • Boc protection : Microreactors enabling rapid mixing and heat dissipation.

StageBatch Process YieldFlow Process Yield
Cyclization70%85%
Boc Protection90%95%

Challenges and Mitigation Strategies

Epimerization During Boc Deprotection

Acidic conditions (e.g., trifluoroacetic acid) may induce epimerization. Mitigation includes:

  • Low-temperature deprotection : −20°C in DCM.

  • Alternative protecting groups : Fmoc for acid-sensitive intermediates.

Purification of Polar Intermediates

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo structure allows for specific binding interactions, which can modulate the activity of the target molecules. The Boc group provides stability and protection during these interactions.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the bicyclic framework significantly influences properties. Key stereoisomers include:

Property (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
CAS Number 1417789-49-1 1417789-72-0
Molecular Formula C₁₁H₂₀N₂O₂ C₁₁H₂₀N₂O₂
Purity ≥98% Not specified
Supplier Aladdin Scientific American Elements
Key Applications Pharmaceutical intermediates Chiral building blocks

Analysis : While both isomers share identical molecular formulas, differences in spatial arrangement may affect reactivity or binding in asymmetric synthesis. For example, in lactone analogs, enantiomers exhibit divergent odor profiles due to chiral recognition .

Derivatives with Alternate Protecting Groups

The Boc group can be replaced with other protecting moieties, altering solubility and reactivity:

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane Cbz (Benzyl) C₁₄H₁₈N₂O₂ 246.3 Requires hydrogenation for deprotection
(1S,6R)-Rel-8-acetyl-3,8-diazabicyclo[4.2.0]octane Acetyl C₈H₁₄N₂O 154.21 Smaller group; higher reactivity

Analysis :

  • Boc : Offers steric bulk and stability under acidic conditions, ideal for stepwise syntheses .
  • Cbz : Larger aromatic group may hinder reactions but enables orthogonal protection strategies .
  • Acetyl : Less bulky, but prone to hydrolysis under basic conditions .

Structural Analogs with Varied Bicyclic Frameworks

Modifications to the bicyclic system or substituents impact biological activity:

Compound Bicyclic System Substituent MIC (μM)
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (25b) [3.3.0]octane Benzyl 0.2
Diazabicyclononane derivatives (26b, 26c, etc.) [3.3.0]nonane Variable >1.0

Analysis :

  • The [4.2.0]octane system in the target compound provides a balance of ring strain and stability.
  • The benzyl substituent in 25b enhances antimycobacterial activity (MIC = 0.2 μM) compared to Boc-protected analogs, likely due to π-π interactions with biological targets .
  • Larger bicyclic systems (e.g., nonane) reduce activity, suggesting optimal ring size for target engagement.

Positional Isomers of Nitrogen Atoms

Variations in nitrogen placement alter hydrogen-bonding capacity:

Compound Nitrogen Positions Molecular Formula Key Features
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane 3,8 C₁₁H₂₀N₂O₂ Altered basicity and H-bonding sites

Analysis : The 3,7-diaza configuration in the target compound may offer superior hydrogen-bonding geometry for receptor binding compared to 3,8-diaza isomers.

Biological Activity

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of interest for researchers investigating new therapeutic agents.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1417789-49-1
  • Purity : Typically ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to act as a kappa-opioid receptor antagonist . This interaction has been shown to influence various physiological processes, including pain modulation and neuroprotection.

Kappa Opioid Receptor Antagonism

Research has highlighted that modifications of bicyclic structures can yield potent kappa opioid receptor antagonists, with some derivatives demonstrating IC50_{50} values in the nanomolar range . For instance, compounds structurally related to this compound have been shown to effectively reverse kappa agonist-induced diuresis in animal models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundActivityIC50_{50} (nM)Target
This compoundKappa opioid receptor antagonist77κ receptor
Analog 6cKappa opioid receptor antagonist20κ receptor
Compound 10β-lactamase inhibitor<0.125 mg/dm³Various bacteria

Study on Pain Management

A study investigated the efficacy of this compound in models of neuropathic pain. The results indicated that this compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies .

Antimicrobial Activity

In another research effort focusing on antimicrobial properties, derivatives of bicyclic compounds were tested against various bacterial strains. Some showed remarkable inhibition against resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating the compound's potential as a broad-spectrum antibiotic .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane?

  • Methodological Answer: The synthesis typically involves cyclization reactions to form the bicyclo[4.2.0]octane core, followed by Boc protection. Key steps include:

Ring closure: Use of transition-metal catalysts (e.g., Pd or Ru) for stereocontrolled cyclization of azabicyclic precursors .

Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the secondary amine .

Purification: Chromatographic separation (e.g., silica gel or HPLC) to isolate the (1S,6R) stereoisomer, confirmed by chiral HPLC or X-ray crystallography .

Q. How can researchers verify the stereochemical integrity of the (1S,6R) configuration?

  • Methodological Answer:
  • X-ray crystallography: Definitive confirmation via single-crystal analysis .
  • NMR spectroscopy: Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to distinguish axial/equatorial substituents .
  • Chiral derivatization: Use of Mosher’s acid or other chiral auxiliaries to resolve enantiomers .

Q. What analytical techniques are critical for characterizing the Boc-protected intermediate?

  • Methodological Answer:
  • FT-IR: Detection of the Boc carbonyl stretch (~1680–1720 cm⁻¹) .
  • Mass spectrometry (HRMS): Confirmation of molecular ion [M+H]⁺ or [M+Na]⁺ .
  • Thermogravimetric analysis (TGA): Assess thermal stability of the Boc group under heating conditions .

Q. How does the Boc group influence the solubility and reactivity of the bicyclic core?

  • Methodological Answer:
  • Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Adjust solvent polarity during reactions (e.g., DMF for polar intermediates) .
  • Reactivity: The Boc group stabilizes the amine against nucleophilic attack but can be cleaved under acidic conditions (e.g., TFA in DCM) .

Advanced Research Questions

Q. What strategies mitigate competing pathways during the cyclization step to avoid undesired diastereomers?

  • Methodological Answer:
  • Temperature control: Lower temperatures (–20°C to 0°C) favor kinetic over thermodynamic products .
  • Ligand design: Chiral ligands (e.g., BINAP) in asymmetric catalysis improve stereoselectivity .
  • Computational modeling: DFT studies to predict transition-state energies and optimize reaction coordinates .

Q. How can researchers resolve contradictions in spectroscopic data for bicyclo[4.2.0]octane derivatives?

  • Methodological Answer:
  • Variable temperature (VT) NMR: Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at low temperatures .
  • 2D NMR (COSY, HSQC): Assign overlapping signals in complex spectra .
  • Cross-validation with synthetic standards: Compare data with known bicyclic analogs (e.g., cephalosporin derivatives) .

Q. What mechanistic insights explain the stability of the Boc group under basic vs. acidic conditions?

  • Methodological Answer:
  • Base stability: The Boc group resists hydrolysis at pH >7 due to electron-withdrawing carbamate effects.
  • Acid sensitivity: Cleavage occurs via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (e.g., TFA or HCl in dioxane) .
  • Kinetic studies: Monitor degradation via HPLC to establish pH-rate profiles .

Q. How does the bicyclo[4.2.0]octane scaffold influence biological activity in drug discovery?

  • Methodological Answer:
  • Conformational rigidity: Restricts rotational freedom, enhancing target binding affinity (e.g., β-lactamase inhibitors) .
  • In vitro assays: Test antibacterial activity against Gram-positive/-negative strains using MIC determinations .
  • Structure-activity relationship (SAR): Modify substituents on the bicyclic core to optimize pharmacokinetics .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer:
  • Catalyst loading: Reduce costs by optimizing metal catalyst recycling (e.g., Pd/C recovery) .
  • Safety protocols: Mitigate risks of exothermic Boc deprotection by controlled addition of TFA .
  • Batch vs. flow chemistry: Evaluate continuous flow systems to improve yield and reproducibility .

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